Bis(dimethylamino)methylvinylsilane

Description

BenchChem offers high-quality Bis(dimethylamino)methylvinylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dimethylamino)methylvinylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

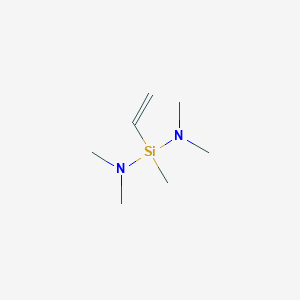

Structure

3D Structure

Properties

IUPAC Name |

N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRXZHKWFHIBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C=C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065428 | |

| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Pfaltz and Bauer MSDS] | |

| Record name | Bis(dimethylamino)methylvinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13368-45-1 | |

| Record name | 1-Ethenyl-N,N,N′,N′,1-pentamethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylamino)methylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dimethylamino)methylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(DIMETHYLAMINO)METHYLVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5AZ84GD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bis(dimethylamino)methylvinylsilane chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Bis(dimethylamino)methylvinylsilane

This guide provides a comprehensive technical overview of bis(dimethylamino)methylvinylsilane, a versatile organoaminosilane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, reactivity, and practical applications. The focus is on providing not just procedural steps but the underlying scientific principles that govern its behavior and utility in experimental settings.

Core Physicochemical and Structural Characteristics

Bis(dimethylamino)methylvinylsilane, also known as ethenylmethylbis(dimethylamino)silane, is a bifunctional molecule featuring a reactive vinyl group and two labile dimethylamino groups attached to a central silicon atom. This unique structure makes it a valuable intermediate and monomer in organic and polymer synthesis.

The causality behind its high reactivity stems from two primary features. First, the silicon-nitrogen (Si-N) bonds are highly polarized and susceptible to cleavage by protic reagents, a characteristic that defines much of its utility as a silylating or cross-linking agent. Second, the vinyl group (C=C) serves as a polymerizable unit, capable of undergoing addition reactions, most notably anionic polymerization.

A summary of its key physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 13368-45-1 | [1][2] |

| Molecular Formula | C₇H₁₈N₂Si | [1] |

| Molecular Weight | 158.32 g/mol | [1] |

| Appearance | Clear to straw-colored liquid with an acrid, amine-like odor | [3] |

| Boiling Point | 146-147 °C | [1][2] |

| Density | ~0.820 g/mL @ 20°C | [1] |

| Refractive Index | ~1.4332 @ 20°C | [1][2] |

| Flash Point | -4 °C | [1][2] |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture and protic solvents | [1][2] |

Spectroscopic Profile: A Tool for In-Process Validation

Characterization of bis(dimethylamino)methylvinylsilane is crucial for verifying its purity and monitoring its reactions. The expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a self-validating system for any researcher working with this compound. While a public spectral database for this specific molecule is sparse, its structure allows for a confident prediction of its spectral features based on well-established principles and data from close analogs like bis(dimethylamino)dimethylsilane.[3]

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signal regions.

-

Vinyl Protons (δ 5.5-6.5 ppm): A complex multiplet pattern characteristic of an AMX spin system, arising from the three non-equivalent protons of the vinyl group attached to the silicon atom.

-

N-Methyl Protons (δ ~2.4-2.6 ppm): A sharp singlet integrating to 12 protons, representing the four equivalent methyl groups of the two dimethylamino substituents.

-

Si-Methyl Protons (δ ~0.1-0.3 ppm): A sharp singlet integrating to 3 protons, corresponding to the methyl group directly bonded to the silicon center. This upfield shift is characteristic of protons on a silicon atom.

-

-

¹³C NMR: The carbon NMR spectrum should display four signals.

-

Vinyl Carbons (δ ~130-140 ppm): Two distinct signals for the two sp² hybridized carbons of the vinyl group.

-

N-Methyl Carbon (δ ~38-40 ppm): A single signal for the methyl carbons of the dimethylamino groups.

-

Si-Methyl Carbon (δ ~-5 to 0 ppm): A signal at a highly shielded (upfield) position for the methyl carbon attached to silicon.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid method for identifying key functional groups. The choice to use IR spectroscopy is often for real-time reaction monitoring, for instance, observing the disappearance of the Si-N band during hydrolysis.

-

C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (~2970, 2850 cm⁻¹).

-

C=C Stretching (Vinyl): A characteristic medium-intensity peak around 1600-1580 cm⁻¹.

-

Si-N Stretching: A strong band typically found in the 950-900 cm⁻¹ region. This is a key diagnostic peak.

-

Si-CH₃ Bending: A distinct absorption near 1250 cm⁻¹.

-

=C-H Bending (Vinyl Out-of-Plane): Strong bands in the 1010-960 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would be dominated by the cleavage of the Si-N and Si-C bonds. Key expected fragments include:

-

[M - CH₃]⁺ (m/z 143): Loss of a silicon-bound methyl group.

-

[M - N(CH₃)₂]⁺ (m/z 114): Loss of a dimethylamino radical, a very common fragmentation pathway for aminosilanes.

-

[Si(CH₃)(N(CH₃)₂)₂]⁺ fragments: Various rearrangements and smaller fragments originating from the core structure.

Core Reactivity and Mechanistic Pathways

The utility of bis(dimethylamino)methylvinylsilane is defined by its predictable reactivity, which allows for its controlled use in synthesis.

Hydrolysis and Reaction with Protic Reagents

The Si-N bond is the most reactive site towards nucleophiles. The compound reacts vigorously with water and other protic solvents (e.g., alcohols, primary/secondary amines) in an irreversible hydrolysis reaction.

Mechanism: The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic silicon center. This is often catalyzed by the amine functionality itself, which can facilitate proton transfer.[4][5] The process results in the formation of silanols (Si-OH) and the liberation of volatile dimethylamine.[3] These silanol intermediates are highly unstable and readily condense to form stable siloxane (Si-O-Si) linkages, leading to oligomers or cross-linked polymer networks. This high reactivity necessitates handling the compound under strictly anhydrous, inert conditions (e.g., nitrogen or argon atmosphere).

Caption: Hydrolysis pathway of bis(dimethylamino)methylvinylsilane.

Anionic Polymerization

The vinyl group allows the molecule to act as a monomer in addition polymerization. It is particularly susceptible to anionic polymerization, often initiated by organolithium reagents like butyllithium (BuLi).[1]

Mechanism: The reaction begins with the nucleophilic attack of the butyl anion from BuLi on one of the carbons of the vinyl double bond.[6] This creates a new carbanion at the adjacent carbon, which then acts as the propagating species. This carbanion subsequently attacks another monomer molecule, extending the polymer chain.[7] This process continues until the monomer is consumed or the reaction is deliberately terminated. A key feature of many anionic polymerizations is their "living" nature, meaning that in the absence of impurities or terminating agents, the anionic chain ends remain active.[7]

Caption: Workflow of anionic polymerization of vinylsilanes.

Applications and Experimental Protocols

The dual reactivity of bis(dimethylamino)methylvinylsilane makes it a versatile tool in materials science and organic synthesis.

Plausible Synthesis Protocol

While not commonly synthesized in a standard laboratory setting, a plausible and established route for preparing aminosilanes involves the reaction of a corresponding chlorosilane with an excess of a secondary amine.[8] This protocol is provided as a self-validating system, where successful synthesis can be confirmed using the spectroscopic methods outlined in Section 2.

Objective: To synthesize bis(dimethylamino)methylvinylsilane from methylvinyldichlorosilane and dimethylamine.

Materials:

-

Methylvinyldichlorosilane

-

Dimethylamine (anhydrous, condensed or as a solution in THF)

-

Anhydrous diethyl ether or hexane

-

Inert gas supply (Nitrogen or Argon)

-

Standard Schlenk line glassware

Procedure:

-

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas.

-

Reagent Charging: Dissolve methylvinyldichlorosilane (1.0 eq) in anhydrous diethyl ether (or hexane) and add it to the reaction flask. Cool the flask to 0 °C using an ice bath.

-

Amine Addition: Charge the dropping funnel with a solution of anhydrous dimethylamine (>4.0 eq) in the same solvent. The use of excess amine is critical; two equivalents are consumed in the reaction, and two additional equivalents are required to neutralize the dimethylammonium chloride byproduct formed.

-

Reaction: Add the dimethylamine solution dropwise to the stirred solution of the chlorosilane over 1-2 hours, maintaining the temperature at 0 °C. A white precipitate (dimethylammonium chloride) will form immediately.

-

Warm-up and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.

-

Work-up: Filter the reaction mixture under inert atmosphere to remove the dimethylammonium chloride salt. Wash the salt with fresh anhydrous solvent to recover any trapped product.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure bis(dimethylamino)methylvinylsilane.

Protocol for BuLi-Catalyzed Anionic Polymerization

This protocol describes a typical lab-scale living anionic polymerization.[1] The causality for the stringent anhydrous and anaerobic conditions is the high reactivity of the butyllithium initiator and the propagating carbanion, which are readily quenched by moisture or oxygen.

Objective: To polymerize bis(dimethylamino)methylvinylsilane using butyllithium as an initiator.

Materials:

-

Bis(dimethylamino)methylvinylsilane (purified by distillation over CaH₂)

-

Anhydrous, inhibitor-free solvent (e.g., THF, hexane)

-

n-Butyllithium (solution in hexanes)

-

Anhydrous methanol (for termination)

-

Inert gas supply and Schlenk line glassware

Procedure:

-

Solvent and Monomer Preparation: Under an inert atmosphere, add freshly distilled anhydrous THF to a flame-dried Schlenk flask. Add the purified bis(dimethylamino)methylvinylsilane monomer via syringe. Cool the solution to the desired temperature (e.g., -78 °C).

-

Initiation: Slowly add a calculated amount of n-butyllithium solution dropwise via syringe. The amount of initiator will determine the final molecular weight of the polymer. The reaction mixture may develop a characteristic color indicating the formation of the propagating carbanions.

-

Propagation: Allow the reaction to stir at the controlled temperature. The progress can be monitored by techniques like GC (to observe monomer consumption) if desired.

-

Termination: Once the desired polymerization time has elapsed (or monomer is consumed), quench the living polymer by adding a small amount of anhydrous methanol. The color of the solution should dissipate, indicating the termination of the active anionic chain ends.

-

Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., a large volume of stirring methanol or water).

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Safety, Handling, and Storage

The high reactivity of bis(dimethylamino)methylvinylsilane necessitates strict safety protocols.

-

Hazards: The compound is classified as a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[9] It reacts with moisture to release dimethylamine, which is an irritant.

-

Handling: Always handle in a well-ventilated fume hood under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques). Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a flame-retardant lab coat, is mandatory.

-

Storage: Store in a tightly sealed container under a blanket of inert gas (e.g., nitrogen). The container should be kept in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as water, acids, alcohols, and oxidizing agents.[10]

Conclusion

Bis(dimethylamino)methylvinylsilane is a reactive and versatile chemical intermediate whose properties are directly derived from its molecular structure. The labile Si-N bonds provide a pathway for hydrolysis and cross-linking, while the vinyl group serves as a handle for addition polymerization. A thorough understanding of its reactivity, guided by spectroscopic analysis and adherence to strict handling protocols, enables researchers to harness its potential for the synthesis of advanced polymers and functionalized materials.

References

-

Gelest, Inc. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. [Link]

-

PubChem. Bis(dimethylamino)dimethylsilane. [Link]

- Oka, J., et al. (1991). Anionic Polymerization of Vinylsilanes II. Mechanism of Isomerization in the Polymerization of Trimethylvinylsilane with Butyllithium-N,N,N',N'-tetramethylethylenediamine. Polymer Journal, 23(3), 195-199.

- Google Patents. CN117567495A - Synthesis method of bis (diethylamino) silane.

-

RSC Publishing. Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. [Link]

-

Defense Technical Information Center (DTIC). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. [Link]

-

National Institutes of Health (NIH). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. [Link]

-

Wikipedia. Anionic addition polymerization. [Link]

-

Chemical Communications (RSC Publishing). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. [Link]

-

Langmuir. How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. [Link]

- Baskaran, D., & Müller, A. H. E. Anionic Vinyl Polymerization. In Polymer Science: A Comprehensive Reference (Vol. 3, pp. 1-27). Elsevier.

-

MDPI. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. [Link]

-

ResearchGate. (a) Reaction of amino-silane with free hydroxyl functional group. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: bis(Dimethylamino)methylsilane. [Link]

-

Polymer Science Learning Center. Anionic vinyl polymerization. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of dimethylamine. [Link]

-

ResearchGate. Normalized FT-IR absorption spectra of BDMADMS. [Link]

-

Gelest, Inc. Safety Data Sheet: BIS(DIMETHYLAMINO)METHYLSILANE, 96%. [Link]

-

ResearchGate. FT-IR Spectrum of Comp. M1. [Link]

Sources

- 1. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE - Gelest, Inc. [gelest.com]

- 2. BIS(DIMETHYLAMINO)METHYLVINYLSILANE | 13368-45-1 [chemicalbook.com]

- 3. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pslc.ws [pslc.ws]

- 7. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. chemos.de [chemos.de]

- 10. gelest.com [gelest.com]

An In-Depth Technical Guide to Bis(dimethylamino)methylvinylsilane: Synthesis, Properties, and Applications in Advanced Materials

This guide provides a comprehensive technical overview of bis(dimethylamino)methylvinylsilane, a versatile organosilicon compound pivotal in the development of advanced materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis, and diverse applications of this reactive silane, grounding theoretical knowledge in practical, field-proven insights.

Molecular Structure and Physicochemical Properties

Bis(dimethylamino)methylvinylsilane (CAS No. 13368-45-1) is a unique organosilane featuring a central silicon atom bonded to a methyl group, a vinyl group, and two dimethylamino groups. Its molecular formula is C7H18N2Si, with a molecular weight of 158.32 g/mol .

The structural formula of bis(dimethylamino)methylvinylsilane is: CH₂=CH-Si(CH₃)[N(CH₃)₂]₂

This structure imparts a combination of reactivity pathways. The vinyl group is susceptible to polymerization and hydrosilylation, while the silicon-nitrogen bonds are highly reactive towards protic species, making it a valuable precursor and crosslinking agent.

| Property | Value | Source |

| CAS Number | 13368-45-1 | N/A |

| Molecular Formula | C7H18N2Si | N/A |

| Molecular Weight | 158.32 g/mol | N/A |

| Boiling Point | 146-147 °C | N/A |

| Density | 0.820 g/mL at 25 °C | N/A |

| Refractive Index (n20/D) | 1.4332 | N/A |

| Flash Point | -4 °C | N/A |

Synthesis of Bis(dimethylamino)methylvinylsilane: A Validated Protocol

The synthesis of bis(dimethylamino)methylvinylsilane is typically achieved through the aminolysis of a corresponding chlorosilane. The following protocol is based on established principles for the synthesis of aminosilanes and is designed to be a self-validating system, ensuring high purity and yield. The primary reaction involves the substitution of the chloro groups on dichloromethylvinylsilane with dimethylamino groups from dimethylamine.

Reaction: CH₂=CH-Si(CH₃)Cl₂ + 4 HN(CH₃)₂ → CH₂=CH-Si(CH₃)[N(CH₃)₂]₂ + 2 [NH₂(CH₃)₂]Cl

Experimental Protocol

Materials:

-

Dichloromethylvinylsilane (97%)

-

Anhydrous dimethylamine (gas or condensed liquid)

-

Anhydrous diethyl ether or hexane (solvent)

-

Dry nitrogen or argon gas

-

Standard glassware for air-sensitive chemistry (Schlenk line, three-necked flask, dropping funnel, condenser)

Procedure:

-

Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a gas outlet bubbler. Purge the entire system with dry nitrogen or argon for at least 30 minutes to eliminate atmospheric moisture.

-

Solvent and Reactant: In the reaction flask, place a solution of dichloromethylvinylsilane (1 mole) in anhydrous diethyl ether or hexane (500 mL). Cool the flask to 0 °C in an ice bath.

-

Addition of Dimethylamine: Slowly add a solution of anhydrous dimethylamine (at least 4 moles) in the same anhydrous solvent to the dropping funnel. Add the dimethylamine solution dropwise to the stirred solution of dichloromethylvinylsilane over a period of 1-2 hours. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions. A white precipitate of dimethylammonium chloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.

-

Filtration: Filter the reaction mixture under an inert atmosphere to remove the dimethylammonium chloride precipitate. A Schlenk filter or a cannula filtration setup is recommended.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure bis(dimethylamino)methylvinylsilane.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Si-N bond in the product and the Si-Cl bond in the starting material are highly susceptible to hydrolysis. The exclusion of moisture is paramount for obtaining a high yield of the desired product.

-

Excess Dimethylamine: A stoichiometric excess of dimethylamine is used to ensure complete reaction of the dichlorosilane and to neutralize the HCl gas that is formed as a byproduct, trapping it as dimethylammonium chloride.

-

Low Temperature: The reaction is exothermic. Low-temperature addition helps to control the reaction rate, prevent excessive heat generation which could lead to side reactions, and minimize the loss of volatile dimethylamine.

Spectroscopic Characterization

A thorough characterization is essential to confirm the structure and purity of the synthesized bis(dimethylamino)methylvinylsilane.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Vinyl Protons (CH₂=CH-): A complex multiplet in the range of δ 5.8-6.2 ppm.

-

Dimethylamino Protons (-N(CH₃)₂): A singlet at approximately δ 2.4-2.6 ppm, integrating to 12 protons.

-

Methyl Proton (Si-CH₃): A singlet at approximately δ 0.1-0.2 ppm, integrating to 3 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Vinyl Carbons (CH₂=CH-): Two distinct signals in the olefinic region, typically around δ 130-140 ppm.

-

Dimethylamino Carbons (-N(CH₃)₂): A single peak at approximately δ 38-40 ppm.

-

Methyl Carbon (Si-CH₃): A single peak at approximately δ -5 to -10 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | =C-H stretch (vinyl) |

| ~2950, 2850, 2800 | C-H stretch (methyl, dimethylamino) |

| ~1600 | C=C stretch (vinyl) |

| ~1410 | Si-CH=CH₂ deformation |

| ~1250 | Si-CH₃ symmetric deformation |

| ~960 | Si-N stretch |

Mass Spectrometry (MS)

The electron impact mass spectrum will show a molecular ion peak (M⁺) at m/z 158. Key fragmentation patterns would involve the loss of a methyl group (M-15), a vinyl group (M-27), or a dimethylamino group (M-44).

Reactivity and Mechanistic Pathways

The reactivity of bis(dimethylamino)methylvinylsilane is dominated by two key features: the lability of the Si-N bonds and the reactivity of the vinyl group.

Hydrolysis of the Si-N Bond

The silicon-nitrogen bond is highly susceptible to cleavage by protic reagents such as water, alcohols, and acids. This hydrolysis reaction proceeds rapidly to form silanols and dimethylamine.[1] The silanol intermediates are often unstable and can readily condense to form siloxane bridges (Si-O-Si). This high reactivity is a key feature in its application as a surface modification agent and crosslinker.

Caption: Hydrolysis and condensation of bis(dimethylamino)methylvinylsilane.

Anionic Polymerization of the Vinyl Group

The vinyl group of bis(dimethylamino)methylvinylsilane can undergo anionic polymerization, typically initiated by organolithium reagents like n-butyllithium (n-BuLi). This allows for the formation of silicon-containing polymers with unique properties. The polymerization proceeds via a living anionic mechanism, which in the absence of terminating agents, allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.

Caption: Anionic polymerization of a vinylsilane monomer.

Applications in Research and Industry

The dual reactivity of bis(dimethylamino)methylvinylsilane makes it a valuable tool in several areas of materials science and organic synthesis.

Crosslinking Agent in Polymers

Bis(dimethylamino)methylvinylsilane can be used as a crosslinking agent for various polymers.[2] Its ability to react with moisture allows for room temperature vulcanization (RTV) in silicone elastomers. The dimethylamino groups react with ambient moisture to form silanol groups, which then condense to form a stable siloxane crosslinked network, curing the polymer.

Stationary Phases for Gas Chromatography

This silane is utilized in the preparation of stationary phases for gas chromatography (GC) columns. It can be used to create polysiloxane-based stationary phases with specific selectivities. The vinyl groups can be further functionalized or crosslinked to enhance the thermal stability and inertness of the GC column.

Surface Modification and Adhesion Promotion

The high reactivity of the dimethylamino groups with surface hydroxyls makes bis(dimethylamino)methylvinylsilane an effective agent for modifying the surfaces of inorganic materials like glass and silica. This modification can impart hydrophobicity or provide a reactive vinyl handle for further functionalization, improving the adhesion between the inorganic substrate and a polymer matrix.

Precursor in Semiconductor Manufacturing

In the electronics industry, related aminosilanes are used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to deposit thin films of silicon nitride or silicon carbonitride.[1][3] These films serve as dielectric layers, passivation layers, or etch stops in the fabrication of integrated circuits. The high volatility and reactivity of bis(dimethylamino)methylvinylsilane make it a candidate for such applications.

Safety and Handling

Bis(dimethylamino)methylvinylsilane is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Corrosivity: It causes severe skin burns and eye damage.[1]

-

Moisture Sensitivity: It reacts rapidly with water and moisture in the air, liberating flammable and corrosive dimethylamine.[1]

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a face shield.

-

Work in a well-ventilated fume hood.

-

Use a NIOSH-certified respirator with an organic vapor/amine cartridge if ventilation is inadequate.

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (nitrogen or argon).

-

Keep away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.

References

-

Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Retrieved from [Link]

-

PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. Retrieved from [Link]

- Stober, M. R., & Speier, J. L. (1967). The Reaction of Dichloromethylvinylsilane with Dimethylamine. The Journal of Organic Chemistry, 32(8), 2740–2742.

- Google Patents. (n.d.). Stationary phases for gas chromatography.

-

Haz-Map. (n.d.). Bis(dimethylamino)dimethylsilane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Bis(dimethylamino)methylvinylsilane

This guide provides a comprehensive overview of the synthesis of Bis(dimethylamino)methylvinylsilane, a versatile organosilicon compound with significant applications in polymer chemistry and materials science. As a bifunctional molecule featuring two reactive dimethylamino groups and a vinyl moiety, it serves as a valuable crosslinking agent and a monomer for the synthesis of specialized silicon-containing polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of its preparation.

Introduction and Significance

Bis(dimethylamino)methylvinylsilane, with the chemical formula C₇H₁₈N₂Si, is a reactive aminosilane that plays a crucial role as a building block in synthetic chemistry. The dimethylamino groups are susceptible to hydrolysis and can react with various nucleophiles, making them excellent leaving groups in substitution reactions. The vinyl group, on the other hand, can participate in polymerization reactions, such as anionic polymerization, and hydrosilylation processes. This dual reactivity allows for the precise engineering of polymer architectures and the functionalization of surfaces. Its application as a crosslinker in the preparation of stationary phases for gas chromatography highlights its importance in creating robust and selective separation media.

Synthetic Approach: Amination of Dichlorosilanes

The most direct and industrially scalable method for the synthesis of bis(dimethylamino)alkylsilanes is the nucleophilic substitution reaction between a corresponding dichlorosilane and a secondary amine. In the case of Bis(dimethylamino)methylvinylsilane, the synthesis involves the reaction of methylvinyldichlorosilane with dimethylamine.

Underlying Reaction Mechanism

The reaction proceeds via a classical nucleophilic substitution at the silicon center. The nitrogen atom of dimethylamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic silicon atom of methylvinyldichlorosilane. This results in the displacement of a chloride ion. The reaction occurs in two successive steps, with the second dimethylamine molecule replacing the remaining chlorine atom. The overall reaction is as follows:

CH₃(CH₂=CH)SiCl₂ + 2 (CH₃)₂NH → CH₃(CH₂=CH)Si[N(CH₃)₂]₂ + 2 HCl

The hydrogen chloride generated as a byproduct will readily react with excess dimethylamine to form dimethylammonium chloride, a salt that precipitates from non-polar organic solvents. Therefore, a stoichiometric excess of dimethylamine or the addition of a tertiary amine as a hydrogen chloride scavenger is typically employed to drive the reaction to completion and simplify purification.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of Bis(dimethylamino)methylvinylsilane. This protocol is based on established procedures for the synthesis of analogous bis(dialkylamino)silanes.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Methylvinyldichlorosilane is corrosive and reacts with moisture; handle with care using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dimethylamine is a flammable and corrosive gas or liquid with a strong odor; it should be handled in a closed system or a fume hood.

-

All glassware must be thoroughly dried before use to prevent hydrolysis of the reactants and products.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Methylvinyldichlorosilane | C₃H₆Cl₂Si | 141.07 | 14.1 g (0.1 mol) | Purity ≥ 98% |

| Dimethylamine | (CH₃)₂NH | 45.08 | 13.5 g (0.3 mol) | Anhydrous |

| Anhydrous Hexane | C₆H₁₄ | 86.18 | 200 mL | As solvent |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | For extraction |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

Charging the Reactor: Charge the flask with methylvinyldichlorosilane (14.1 g, 0.1 mol) and anhydrous hexane (100 mL).

-

Preparation of Amine Solution: In a separate flask, dissolve dimethylamine (13.5 g, 0.3 mol) in anhydrous hexane (100 mL).

-

Reaction: Cool the solution of methylvinyldichlorosilane to 0 °C using an ice bath. Slowly add the dimethylamine solution from the dropping funnel to the stirred solution of methylvinyldichlorosilane over a period of 1-2 hours. A white precipitate of dimethylammonium chloride will form.

-

Completion of Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 60-70 °C) for 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture under an inert atmosphere to remove the precipitated dimethylammonium chloride.

-

Wash the precipitate with anhydrous diethyl ether (2 x 50 mL) to recover any entrained product.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate by distillation under atmospheric pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure Bis(dimethylamino)methylvinylsilane.

-

Expected Yield and Characterization

The expected yield of the purified product is typically in the range of 70-85%. The physical and spectroscopic properties of Bis(dimethylamino)methylvinylsilane are as follows:

| Property | Value |

| Appearance | Colorless liquid |

| Molecular Weight | 158.32 g/mol |

| Boiling Point | 146-147 °C |

| Density | 0.820 g/mL at 25 °C |

| Refractive Index | 1.4332 at 20 °C |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃): Chemical shifts are expected for the vinyl protons (multiplet, ~5.7-6.2 ppm), the methyl protons attached to silicon (singlet, ~0.2 ppm), and the methyl protons of the dimethylamino groups (singlet, ~2.4 ppm).

-

¹³C NMR (CDCl₃): Resonances are expected for the vinyl carbons, the methyl carbon attached to silicon, and the methyl carbons of the dimethylamino groups.

-

FT-IR (neat): Characteristic absorption bands are expected for the C=C stretching of the vinyl group (~1600 cm⁻¹), C-H stretching of the vinyl and methyl groups (~2900-3100 cm⁻¹), and Si-N stretching (~940 cm⁻¹).

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Bis(dimethylamino)methylvinylsilane.

Caption: Workflow for the synthesis of Bis(dimethylamino)methylvinylsilane.

Conclusion

The synthesis of Bis(dimethylamino)methylvinylsilane via the amination of methylvinyldichlorosilane is a robust and efficient method. The procedure, while requiring careful handling of moisture-sensitive and corrosive reagents, is straightforward and scalable. The resulting product is a valuable bifunctional monomer and crosslinking agent for the development of advanced silicon-containing materials. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

-

Gelest, Inc. Bis(dimethylamino)methylvinylsilane, SIB1080.0. [Link]

- Google Patents. CN108084219B - Synthesis method of bis (diethylamino) silane.

- Google Patents. CN117567495A - Synthesis method of bis (diethylamino) silane.

-

PubChem. Bis(dimethylamino)methylvinylsilane. [Link]

-

Gelest, Inc. Bis(dimethylamino)dimethylsilane, SIB1072.0. [Link]

- Google Patents.

Bis(dimethylamino)methylvinylsilane reactivity and hazards

An In-Depth Technical Guide to the Reactivity and Hazards of Bis(dimethylamino)methylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Dual Functionality

Bis(dimethylamino)methylvinylsilane (CAS No. 13368-45-1) is a versatile organosilicon compound characterized by two primary reactive centers: highly labile silicon-nitrogen (Si-N) bonds and a polymerizable vinyl group.[1][2] This dual functionality makes it a valuable intermediate and monomer in synthetic organic chemistry and materials science. The dimethylamino groups serve as excellent leaving groups in the presence of protic reagents, rendering the silicon center highly electrophilic and ideal for silylation reactions. Simultaneously, the vinyl group provides a site for polymerization and crosslinking, enabling the formation of advanced silicon-containing polymers and materials.[3][4] This guide provides an in-depth analysis of its reactivity, explores the mechanistic underpinnings of its transformations, and outlines the critical hazards and handling protocols necessary for its safe and effective use in a research environment.

Physicochemical Properties

A clear understanding of the physical properties of bis(dimethylamino)methylvinylsilane is the foundation for its safe handling and application in experimental design. These properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₈N₂Si | [2] |

| Molecular Weight | 158.32 g/mol | [2] |

| Appearance | Clear to straw-colored liquid | [1] |

| Odor | Acrid, amine-like | [1] |

| Boiling Point | 146-147 °C | [2][5] |

| Density | 0.820 g/mL | [2] |

| Flash Point | -4 °C | [2][5] |

| Refractive Index (at 20°C) | 1.4332 | [2] |

| Hydrolytic Sensitivity | 8 (Reacts rapidly with moisture, water, protic solvents) | [2][5] |

Core Reactivity and Mechanistic Insights

The utility of bis(dimethylamino)methylvinylsilane stems from two distinct and controllable reaction pathways centered on its silicon atom and its vinyl substituent.

Nucleophilic Substitution at the Silicon Center

The defining characteristic of aminosilanes is the high reactivity of the silicon-nitrogen bond toward nucleophiles. The silicon atom is electrophilic, and the dimethylamino group is an excellent leaving group, particularly when protonated. This reactivity is the basis for its use as a potent silylating agent.

Causality of Reactivity: The reaction is driven by the formation of a stable leaving group, dimethylamine, upon reaction with a proton source. The process is highly favorable and often rapid, especially with acidic protons from water, alcohols, or other protic functional groups.[1][6]

Mechanism of Hydrolysis and Alcoholysis: The fundamental reaction is hydrolysis, where the Si-N bonds are cleaved by water to form silanols and liberate dimethylamine.[6] A similar reaction occurs with alcohols to yield alkoxysilanes.

-

Step 1: Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a protic solvent (e.g., water, alcohol) attacks the electrophilic silicon center.

-

Step 2: Proton Transfer & Elimination: The proton from the attacking nucleophile is transferred to the nitrogen atom of a dimethylamino group. This protonation creates the much more stable leaving group, dimethylamine (HN(CH₃)₂), which is then eliminated, resulting in the formation of a Si-O bond. This process repeats for the second amino group.

Sources

- 1. DE202010000923U1 - Stationary phases for gas chromatography - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE - Gelest, Inc. [gelest.com]

- 4. dakenchem.com [dakenchem.com]

- 5. globalsilicones.org [globalsilicones.org]

- 6. apps.dtic.mil [apps.dtic.mil]

The Versatile World of Organoaminosilanes: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Unseen Bridge

In the intricate landscape of modern materials science and drug delivery, progress often hinges on the ability to interface disparate materials—to seamlessly connect the organic and the inorganic. Organoaminosilanes represent a cornerstone of this capability, acting as molecular bridges that unlock new functionalities and enhance the performance of a vast array of systems. This guide is born from years of hands-on experience and a deep appreciation for the subtle yet profound impact of these remarkable molecules. It is designed not as a rigid set of instructions, but as a comprehensive resource to empower researchers, scientists, and drug development professionals to harness the full potential of organoaminosilanes in their own work. We will delve into the "why" behind the "how," exploring the fundamental chemistry that governs their behavior and providing practical, field-tested protocols to translate theory into tangible results.

I. The Fundamental Chemistry of Organoaminosilanes: A Tale of Two Ends

Organoaminosilanes are a class of organosilicon compounds characterized by a dual-functionality that is central to their versatility.[1] At one end, a hydrolyzable alkoxy or silanol group provides a reactive handle for covalent bonding to inorganic substrates, while at the other, an amino group offers a nucleophilic site for interaction or further functionalization with organic molecules.[2] This unique molecular architecture allows them to act as powerful coupling agents, adhesion promoters, and surface modifiers.[2]

The general structure of an organoaminosilane can be represented as R-Si-(OR')3, where R is an amino-containing organic group and OR' is a hydrolyzable alkoxy group (e.g., methoxy, ethoxy). The magic of these molecules lies in a two-step process: hydrolysis and condensation.

A. The Critical First Step: Hydrolysis

Upon exposure to water, the alkoxy groups of the organoaminosilane undergo hydrolysis to form reactive silanol (Si-OH) groups.[3] This reaction is the essential activation step that prepares the silane for bonding to a surface. The rate of hydrolysis is influenced by several factors, including pH, water concentration, and the type of alkoxy group.[3][4]

Mechanism of Hydrolysis: The hydrolysis of alkoxysilanes can be catalyzed by either acid or base.[3]

-

Acid-catalyzed hydrolysis: In acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

-

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion directly attacks the silicon atom, leading to the displacement of the alkoxy group.

The kinetics of this process are complex and can influence the final structure of the silane layer.[5][6] For instance, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane has been reported to be 58 kJ/mol in acidic media and 20 kJ/mol in alkaline media, highlighting the significant impact of pH on the reaction rate.[5]

B. Building the Bridge: Condensation

Following hydrolysis, the newly formed silanol groups can undergo condensation reactions in two primary ways:

-

Intermolecular Condensation: Silanol groups on adjacent silane molecules can react with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomers or a cross-linked network.[3]

-

Surface Condensation: The silanol groups can react with hydroxyl groups present on the surface of an inorganic substrate (e.g., silica, metal oxides) to form a covalent bond, effectively grafting the organoaminosilane onto the surface.[7]

The interplay between these two condensation pathways determines the structure and stability of the resulting organoaminosilane layer.[7]

Caption: The two-stage process of organoaminosilane surface modification.

II. Synthesis and Characterization of Organoaminosilanes: From Molecule to Monolayer

The successful application of organoaminosilanes begins with their synthesis and the subsequent characterization of the modified surfaces. While many common organoaminosilanes are commercially available, understanding their synthesis provides valuable insights into their purity and potential side-products.

A. Synthesis of Common Organoaminosilanes

A widely used organoaminosilane is 3-aminopropyltriethoxysilane (APTES). While detailed industrial synthesis protocols are often proprietary, the general approach involves the reaction of a chloroalkylalkoxysilane with ammonia or an appropriate amine. For instance, the synthesis of bis[3-(trimethoxysilyl)propyl]amine can be achieved by reacting aminopropyltrimethoxysilane with chloropropyltrimethoxysilane.[8]

General Laboratory-Scale Synthesis of an Aminosilane (Illustrative Example):

A simplified, conceptual synthesis of an aminosilane can be described as the reaction between an amino-containing precursor and a silane precursor. For example, a primary amine could react with a chlorosilane to form the desired aminosilane. It is crucial to control the reaction conditions, such as temperature and stoichiometry, to minimize side reactions and maximize yield.

B. Characterization of Organoaminosilane-Modified Surfaces

Verifying the successful grafting and understanding the quality of the organoaminosilane layer are paramount. A combination of surface-sensitive analytical techniques is typically employed to provide a comprehensive picture.

| Characterization Technique | Information Provided | Key Features to Observe |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface.[9] | Presence of Si, N, and C signals corresponding to the aminosilane. High-resolution scans of N 1s can distinguish between free amine (-NH2) and protonated amine (-NH3+) groups, providing insights into the surface charge and orientation.[9] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of chemical bonds, confirming the presence of specific functional groups. | Characteristic peaks for N-H bending (around 1500-1650 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and Si-O-Si stretching (around 1000-1100 cm⁻¹). |

| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale.[10] | Changes in surface morphology after silanization. A uniform, smooth surface is often indicative of a well-formed monolayer, while the presence of aggregates may suggest uncontrolled polymerization.[10] |

| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity. | A decrease in water contact angle after aminosilanization of a hydrophobic surface indicates successful grafting of the polar amine groups. |

| Ellipsometry | Thickness of the deposited silane layer with sub-nanometer resolution.[10] | A thickness of approximately 0.5-1.0 nm is consistent with a monolayer of APTES.[7] |

III. Applications in Surface Modification: Engineering the Interface

The ability of organoaminosilanes to form stable, functional layers on a variety of substrates makes them invaluable tools for surface engineering.[7]

A. Surface Functionalization of Silica and Glass

Silica and glass surfaces, rich in hydroxyl groups, are ideal substrates for aminosilanization. This process is fundamental in many fields, from microelectronics to biotechnology.

Experimental Protocol: Surface Modification of Silica Nanoparticles with APTES [11]

-

Preparation of Silica Suspension: Disperse 2.5 g of silica nanoparticles in 150 mL of anhydrous toluene in a round-bottom flask.

-

Addition of APTES: Add 2.5 g of 3-aminopropyltriethoxysilane (APTES) to the silica suspension.

-

Reaction: Stir the suspension at room temperature for 12 hours under a dry nitrogen atmosphere.

-

Purification:

-

Separate the modified silica nanoparticles by centrifugation (e.g., 3000 rpm for 10 minutes).

-

Wash the nanoparticles twice with 50 mL of ethanol to remove any unreacted APTES and by-products.

-

-

Drying: Dry the functionalized silica nanoparticles in an oven at 70°C for 1 hour.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. jeos.edpsciences.org [jeos.edpsciences.org]

- 11. lehigh.edu [lehigh.edu]

Bis(dimethylamino)methylvinylsilane molecular weight and formula

An In-depth Technical Guide to Bis(dimethylamino)methylvinylsilane

Overview and Core Principles

Bis(dimethylamino)methylvinylsilane is a versatile organosilicon compound characterized by a central silicon atom bonded to a methyl group, a vinyl group, and two dimethylamino groups. This unique combination of functional groups makes it a highly reactive and valuable precursor in advanced materials science, polymer chemistry, and as a surface modification agent. The vinyl group provides a site for polymerization and other addition reactions, while the dimethylamino groups are excellent leaving groups in the presence of protic reagents, facilitating the formation of new Si-O or Si-N bonds. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and key applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of Bis(dimethylamino)methylvinylsilane are crucial for its handling, application, and the prediction of its chemical behavior.

Caption: 2D Structure of Bis(dimethylamino)methylvinylsilane.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-Ethenyl-N,N,N',N',1-pentamethylsilanediamine | - |

| CAS Number | 13368-45-1 | [1][2][3] |

| Molecular Formula | C₇H₁₈N₂Si | [1][3] |

| Molecular Weight | 158.32 g/mol | [1][3] |

The physical properties of this compound dictate its storage and handling requirements, particularly its low flash point and high sensitivity to moisture.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 146-147 °C | [1][2] |

| Density | 0.820 g/mL at 20 °C | [1] |

| Refractive Index | 1.4332 at 20 °C | [1][2] |

| Flash Point | -4 °C | [1][2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1][2] |

Synthesis, Reactivity, and Mechanistic Insights

Representative Synthesis

The synthesis of aminosilanes like Bis(dimethylamino)methylvinylsilane is typically achieved through the nucleophilic substitution of chlorosilanes. The most common laboratory and industrial-scale synthesis involves the reaction of methylvinyldichlorosilane with an excess of dimethylamine.

The causality behind this choice is twofold:

-

Nucleophilicity: Dimethylamine acts as a potent nucleophile, readily attacking the electrophilic silicon center of the dichlorosilane.

-

Acid Scavenging: An excess of dimethylamine (or the addition of a non-nucleophilic base like triethylamine) is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the final product.

Caption: General workflow for the synthesis of Bis(dimethylamino)methylvinylsilane.

Core Reactivity

The compound's utility is derived from two primary modes of reactivity:

-

Hydrolysis of Si-N Bonds: The silicon-nitrogen bond is highly susceptible to cleavage by protic reagents, most notably water. This high reactivity is due to the polarity of the Si-N bond and the fact that dimethylamine is a good leaving group. This property is exploited in sol-gel processes and for surface functionalization, where the silane reacts with surface hydroxyl groups (e.g., on glass or metal oxides) to form stable Si-O bonds.

-

Reactions of the Vinyl Group: The vinyl moiety serves as a reactive handle for polymerization. Notably, it can undergo BuLi-catalyzed anionic polymerization, allowing for the creation of silicon-containing polymers with tailored properties[1]. It can also participate in hydrosilylation reactions, a powerful method for forming carbon-silicon bonds.

Key Applications in Scientific Research

The unique bifunctionality of Bis(dimethylamino)methylvinylsilane makes it a valuable tool in several advanced technology sectors.

-

Microelectronics and Thin Films: In the semiconductor industry, this compound can be used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[4][6] Its volatility and reactivity allow for the controlled deposition of silicon-based thin films, such as silicon nitride or silicon carbonitride, which serve as dielectric layers or diffusion barriers.[4]

-

Polymer Synthesis: As a monomer, it is used in the synthesis of specialized silicon-containing polymers.[5] The resulting polymers can exhibit high thermal stability, low dielectric constants, and unique mechanical properties. The ability to undergo anionic polymerization provides precise control over the polymer's molecular weight and architecture.[1]

-

Surface Modification and Coupling Agents: The compound is an effective agent for modifying the surfaces of inorganic materials like glass, silica, and metal oxides.[7] This modification can be used to impart hydrophobicity, improve adhesion between an inorganic substrate and an organic polymer matrix, or to create a reactive surface for further functionalization.

Experimental Protocol: Inert Atmosphere Handling

The high sensitivity to moisture necessitates strict adherence to anhydrous and anaerobic (inert atmosphere) techniques. The following protocol is a self-validating system for handling and using the reagent in a typical laboratory setting.

Objective: To perform a reaction using Bis(dimethylamino)methylvinylsilane under conditions that prevent its premature decomposition.

Methodology:

-

System Preparation:

-

All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator.

-

Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (e.g., Nitrogen or Argon) using a Schlenk line or a glovebox.

-

-

Solvent and Reagent Preparation:

-

Use an anhydrous, degassed reaction solvent. Solvents should be dried using an appropriate method (e.g., distillation from sodium/benzophenone for THF or passing through an activated alumina column).

-

Draw the required amount of Bis(dimethylamino)methylvinylsilane into a gas-tight syringe that has been purged with inert gas. The bottle of the silane should be sealed with a rubber septum and kept under a positive pressure of inert gas.

-

-

Reaction Execution:

-

Add the anhydrous solvent to the reaction flask via cannula or syringe.

-

Slowly add the Bis(dimethylamino)methylvinylsilane to the reaction flask at the desired temperature (often cooled in an ice bath to manage any exotherm).

-

Add other reagents as required by the specific synthesis.

-

-

Monitoring and Quenching:

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) by withdrawing aliquots using a purged syringe.

-

Once complete, the reaction can be carefully quenched. The choice of quenching agent is critical; for many applications, a slow addition of a protic solvent or saturated aqueous solution is used, but this must be done with caution due to the reactivity of any remaining silane.

-

-

Work-up and Validation:

-

After quenching, the product can be isolated via standard organic chemistry techniques (extraction, chromatography).

-

The identity and purity of the final product should be validated using analytical methods such as NMR spectroscopy (¹H, ¹³C, ²⁹Si) and mass spectrometry.

-

Safety, Handling, and Storage

Proper handling of Bis(dimethylamino)methylvinylsilane is paramount due to its hazardous nature.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source |

| GHS02 (Flame) | H225 | Highly flammable liquid and vapor | [2] |

| GHS05 (Corrosion) | H314 | Causes severe skin burns and eye damage | [2] |

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear flame-retardant laboratory coats, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield.[5][8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] The storage location should be a cool, dry, well-ventilated area designated for flammable liquids, away from sources of ignition and moisture.[4][8]

-

Spill and Disposal: In case of a spill, absorb with a non-combustible material like dry sand or earth. Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

Bis(dimethylamino)methylvinylsilane is a high-purity, reactive chemical precursor with significant utility in specialized fields. Its value lies in the orthogonal reactivity of its functional groups: the labile dimethylamino groups allow for facile surface anchoring and film formation, while the vinyl group provides a platform for polymerization and further organic transformations. A thorough understanding of its properties, particularly its moisture sensitivity and flammability, is essential for its safe and effective use in advancing materials science and chemical synthesis.

References

-

PubChem. Bis(dimethylamino)dimethylsilane. National Center for Biotechnology Information. [Link]

-

Gelest, Inc. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. [Link]

-

Gelest, Inc. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE Safety Data Sheet. [Link]

Sources

- 1. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE - Gelest, Inc. [gelest.com]

- 2. BIS(DIMETHYLAMINO)METHYLVINYLSILANE | 13368-45-1 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. dakenchem.com [dakenchem.com]

- 5. dakenchem.com [dakenchem.com]

- 6. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. gelest.com [gelest.com]

Navigating the Safe Handling of Bis(dimethylamino)methylvinylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino)methylvinylsilane is an organoaminosilane compound utilized as a chemical intermediate in various research and industrial applications.[1] Its unique chemical structure, featuring both vinyl and dimethylamino functional groups, makes it a versatile reagent. However, its utility is matched by a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth, scientifically grounded overview of the safety considerations, handling procedures, and emergency responses associated with bis(dimethylamino)methylvinylsilane, empowering researchers to work with this compound confidently and safely.

Hazard Identification and Classification: A Multifaceted Risk Profile

Bis(dimethylamino)methylvinylsilane is classified as a hazardous substance due to its flammability and corrosive nature.[1][2] A comprehensive understanding of its specific hazards is the foundation of safe laboratory practice.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), bis(dimethylamino)methylvinylsilane is categorized as:

-

Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapor.[1][2][3]

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[1][2][3]

-

Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[1][3]

The combination of high flammability and severe corrosivity demands a multi-faceted approach to risk mitigation, encompassing engineering controls, administrative protocols, and personal protective equipment.

Physicochemical Hazards

The primary physicochemical hazard is its high flammability. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Furthermore, it is a reactive substance that can form flammable/explosive vapor-air mixtures.[3][4] A critical aspect of its reactivity is its interaction with water, moisture, acids, alcohols, and oxidizing agents, which can lead to the liberation of dimethylamine.[1][3][4] In the presence of alkalis and metal salts, it can also generate hydrogen gas, posing an additional fire and explosion risk.[1][3][4]

Health Hazards

Direct contact with bis(dimethylamino)methylvinylsilane can cause severe and irreversible damage to the skin and eyes.[1][2] Inhalation of its vapors or mists may lead to respiratory tract irritation, with symptoms including coughing, headache, and nausea.[1] Ingestion is also considered harmful.[1]

Exposure Controls and Personal Protection: A Hierarchy of Safety

To mitigate the risks associated with bis(dimethylamino)methylvinylsilane, a systematic approach to exposure control is essential. This follows the hierarchy of controls, prioritizing engineering and administrative measures over personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All work with bis(dimethylamino)methylvinylsilane must be conducted in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation.[1][2][4] This is crucial to prevent the accumulation of flammable and corrosive vapors.

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[1][2][4]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][3][4]

Personal Protective Equipment (PPE)

Even with robust engineering controls, appropriate PPE is mandatory to protect against accidental splashes and vapor exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical goggles or a face shield.[1] Contact lenses should not be worn.[1] | Protects against splashes that can cause severe and irreversible eye damage. |

| Hand Protection | Neoprene or nitrile rubber gloves.[1][3][4] | Provides a chemical-resistant barrier to prevent skin burns upon contact. |

| Skin and Body Protection | Wear suitable protective clothing.[1][3][4] A lab coat or chemical-resistant apron is recommended. | Minimizes the risk of skin contact from splashes or spills. |

| Respiratory Protection | A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator may be required.[1][3][4] | Necessary when engineering controls are insufficient to maintain exposure below acceptable limits or during emergency situations. |

Visualizing the Hierarchy of Controls

Caption: Hierarchy of controls for managing risks associated with bis(dimethylamino)methylvinylvinylsilane.

Safe Handling and Storage Protocols

Strict adherence to established protocols for handling and storage is paramount to preventing accidents and ensuring a safe working environment.

Handling Procedures

-

Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is donned correctly.

-

Inert Atmosphere: This compound is stable in sealed containers under a dry, inert atmosphere.[3][4]

-

Transfer: Use only non-sparking tools for all transfers.[1][4] Containers must be properly grounded before initiating a transfer.[1]

-

Avoidance of Incompatibles: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][4] It is incompatible with acids, alcohols, moisture, oxidizing agents, and water.[1][3][4]

-

Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[4]

Storage Conditions

Emergency Procedures: A Rapid and Coordinated Response

In the event of an emergency, a swift and well-rehearsed response is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1][3] If the individual feels unwell, seek immediate medical advice.[1][3] |

| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[1][2][3] Seek immediate medical attention.[1][3][4] |

| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][3][4] Continue rinsing and seek immediate medical attention.[1][3][4] |

| Ingestion | Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[1][3][4] Rinse the mouth with water (if the person is conscious) and call a poison center or doctor immediately.[1][2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1][3][4]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[2]

-

Specific Hazards: The compound is a highly flammable liquid and vapor.[1][2][3][4] When exposed to water or open flame, it may produce irritating fumes of diethylamine and organic acid vapors.[1][4]

-

Protective Equipment for Firefighters: Firefighters should wear proper protective equipment, including a self-contained breathing apparatus (SCBA).[1][3][4]

Accidental Release Measures

-

Evacuation: Evacuate unnecessary personnel from the area.[1][3][4]

-

Ignition Sources: Eliminate all possible sources of ignition.[1][3][4]

-

Containment: Contain the spill using an absorbent, non-combustible material (e.g., sand, earth, vermiculite).[1][2] Prevent entry into sewers and public waters.[1][3][4]

-

Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[1][4]

-

Ventilation: Ensure the area is well-ventilated after cleanup.[2]

Emergency Response Workflow

Caption: Workflow for responding to emergencies involving bis(dimethylamino)methylvinylsilane.

Toxicological and Ecological Information

Toxicological Profile

-

Skin Corrosion/Irritation: Causes severe skin burns.[1][2][3][4]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3][4]

-

Respiratory or Skin Sensitization: Not classified as a sensitizer.[1][2]

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: Not classified for these effects.[1][2]

Ecological Information

This substance may be hazardous to the environment, and release into waterways should be avoided.[1][4] It is not classified as hazardous to the aquatic environment.[2]

Conclusion

Bis(dimethylamino)methylvinylsilane is a valuable chemical intermediate whose safe use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound. A culture of safety, grounded in scientific knowledge and proactive risk assessment, is the cornerstone of responsible chemical research and development.

References

-

Gelest, Inc. (2015-01-20). BIS(DIMETHYLAMINO)VINYLMETHYLSILANE Safety Data Sheet. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023-03-09). Safety Data Sheet: bis(Dimethylamino)methylsilane. Retrieved from [Link]

-

Gelest, Inc. (2015-01-20). BIS(DIMETHYLAMINO)METHYLSILANE, 96% Safety Data Sheet. Retrieved from [Link]

Sources

hydrolytic sensitivity of Bis(dimethylamino)methylvinylsilane

An In-Depth Technical Guide to the Hydrolytic Sensitivity of Bis(dimethylamino)methylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dimethylamino)methylvinylsilane is a highly reactive organoaminosilane utilized as a chemical intermediate, crosslinking agent, and silylating agent in diverse fields, including materials science and organic synthesis.[1][2] Its utility is intrinsically linked to its chemical reactivity, which is dominated by a pronounced sensitivity to hydrolysis. This guide provides a comprehensive technical overview of the hydrolytic instability of bis(dimethylamino)methylvinylsilane, detailing the underlying chemical mechanisms, influential factors, and robust experimental methodologies for its characterization. Understanding and controlling this hydrolytic behavior is paramount for ensuring reproducibility, stability, and success in its various applications, from polymer synthesis to its potential use in drug delivery systems.[3][4]

Introduction: The Double-Edged Sword of Reactivity

Bis(dimethylamino)methylvinylsilane, with the chemical formula C₇H₁₈N₂Si, is a unique molecule featuring two reactive dimethylamino groups and a polymerizable vinyl group attached to a central silicon atom.[5] This structure confers high reactivity, making it an effective precursor for forming siloxane bonds and functionalizing surfaces or polymer backbones.[3][4] However, the very Si-N bonds that make it a potent reagent are also its Achilles' heel, rendering it exceptionally susceptible to attack by water and other protic species.[2][5]

This hydrolytic sensitivity is not a mere inconvenience; it is a critical chemical property that dictates the compound's storage, handling, and application.[1][3] For researchers in drug development, where aqueous environments are the norm and stability is non-negotiable, a thorough understanding of this degradation pathway is essential.[6][7] This guide delves into the causality behind its hydrolytic instability and provides the technical framework to study and manage it effectively.

The Mechanism of Hydrolysis: An Amine-Catalyzed Cascade